molecular formula C18H22N4O3S B2645341 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1172279-33-2

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2645341
CAS No.: 1172279-33-2
M. Wt: 374.46
InChI Key: TZIZOGBWAOQWRL-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound characterized by its unique structural features, incorporating functional groups like morpholine and thiophene. This combination of structures typically hints at its high potential for diverse applications in scientific research, particularly in medicinal and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide generally begins with the preparation of key intermediates through multi-step reactions. A commonly used synthetic route involves the following stages:

  • Cyclopropylation: Cyclopropyl derivatives can be synthesized via cyclopropanation reactions.

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

  • Incorporation of the Morpholine-4-carbonyl Group: Typically introduced via amide coupling reactions using suitable coupling agents.

  • Thiophene Addition: Introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods: In an industrial setting, large-scale production focuses on optimizing yield and reducing costs. Methods like continuous flow synthesis, which enhances reaction efficiency, and the use of automated systems for precise reagent addition, are common. Strict control over reaction parameters (temperature, pressure, and solvent choice) ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions: The compound is likely to undergo various types of reactions, such as:

  • Oxidation: Can involve reagents like potassium permanganate.

  • Reduction: Typically employs agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution can occur at positions adjacent to electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, dichromate salts.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: Mild to moderate temperatures, polar aprotic solvents.

Major Products: These reactions can produce derivatives with modified functional groups, potentially enhancing their activity or selectivity in biological applications.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block in organic synthesis, enabling the development of new molecules with potential pharmaceutical activity.

Biology: In biological studies, the compound may function as a probe to study cellular pathways or molecular interactions due to its diverse functional groups.

Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes, can be explored given the compound's structural complexity.

Industry: Its unique structural motifs make it suitable for material science applications, including the development of novel polymers or electronic materials.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, which could include receptors, enzymes, or nucleic acids. Its structural features allow it to engage in various binding modes, influencing biological pathways and resulting in desired therapeutic effects.

Molecular Targets and Pathways:

  • Receptors: The compound may exhibit selectivity towards certain receptor subtypes.

  • Enzymes: It can act as an inhibitor or activator, modulating enzyme activity.

  • Pathways: Involvement in signaling pathways related to inflammation, cancer, or metabolic disorders is possible.

Comparison with Similar Compounds

  • 2-(5-cyclopropyl-1H-pyrazol-1-yl)acetamide: Lacks the morpholine-4-carbonyl group.

  • 2-(3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide: Missing the cyclopropyl and thiophen-2-ylmethyl groups.

  • N-(thiophen-2-ylmethyl)acetamide: Does not include the pyrazole and morpholine moieties.

Properties

IUPAC Name

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(19-11-14-2-1-9-26-14)12-22-16(13-3-4-13)10-15(20-22)18(24)21-5-7-25-8-6-21/h1-2,9-10,13H,3-8,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZOGBWAOQWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CC=CS3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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